4-(tert-butyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a benzamide core, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced by reacting the benzamide with 2,5-dioxopyrrolidin-1-yl ethyl ether under appropriate conditions.
Final Coupling: The final step involves coupling the intermediate with 2-(2-aminoethoxy)ethanol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide core or the pyrrolidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted benzamides or pyrrolidinones.
Scientific Research Applications
4-(tert-butyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(tert-butyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide include:
4-tert-butylbenzamide: A simpler analog without the pyrrolidinone moiety.
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide: Lacks the tert-butyl group.
4-(tert-butyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)aniline: An analog with an aniline core instead of benzamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-tert-butyl-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)15-6-4-14(5-7-15)18(24)20-10-12-25-13-11-21-16(22)8-9-17(21)23/h4-7H,8-13H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXJPUMJMVRBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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